molecular formula C11H13N3OS2 B5590681 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide

Cat. No. B5590681
M. Wt: 267.4 g/mol
InChI Key: NNSYALUAKUVTLB-UHFFFAOYSA-N
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Description

  • Introduction "N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide" is a chemical compound belonging to the 1,3,4-thiadiazole class. This class of compounds is known for its versatile chemical and physical properties, making it a subject of interest in various scientific fields.

  • Synthesis Analysis

    • Synthesis of 1,3,4-thiadiazoles can be achieved through different methods. One approach involves the reaction of thioamides with tert-butyl hypochlorite and benzothiohydrazides (Demchuk et al., 1989).
    • Another method reported is the microwave-assisted synthesis of thiadiazole derivatives, which offers a facile and efficient approach (Tiwari et al., 2017).
  • Molecular Structure Analysis

    • The crystal structure and molecular configuration of thiadiazole derivatives have been studied, revealing insights into their molecular arrangements and interactions (Ye et al., 2015).
  • Chemical Reactions and Properties

    • Thiadiazoles exhibit various chemical reactions, including hydrogen bonding and other intermolecular interactions. This contributes to their diverse chemical properties and potential applications in different fields (Hipler et al., 2003).
  • Physical Properties Analysis

    • Physical properties like solubility, melting point, and others are critical in determining the applications of thiadiazole derivatives. These properties are often influenced by the molecular structure and substituents on the thiadiazole ring.
  • Chemical Properties Analysis

    • The chemical properties of thiadiazole derivatives, such as reactivity, stability, and functional group compatibility, are essential for their use in various chemical processes and applications.

Mechanism of Action

Without specific studies or experimental data, it’s difficult to predict the exact mechanism of action of this compound. It could potentially exhibit biological activity due to the presence of the thiadiazole and thiophene rings, which are found in various biologically active compounds .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and biological activity. It could be of interest in medicinal chemistry, materials science, or other areas of research .

properties

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS2/c1-11(2,3)9-13-14-10(17-9)12-8(15)7-5-4-6-16-7/h4-6H,1-3H3,(H,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSYALUAKUVTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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